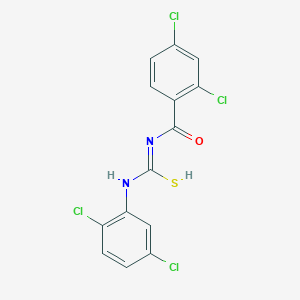![molecular formula C19H20F3N3O3 B396050 METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE](/img/structure/B396050.png)
METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate is an organic compound characterized by its complex structure and the presence of trifluoromethyl and hydrazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazinyl intermediate: This involves the reaction of 2-methylphenylhydrazine with an appropriate carbonyl compound under controlled conditions.
Introduction of the trifluoromethyl group: This step can be achieved using trifluoromethylating agents such as methyl 3,3,3-trifluoropropionate.
Coupling reactions: The final step involves coupling the hydrazinyl intermediate with the trifluoromethylated compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate is unique due to the presence of both trifluoromethyl and hydrazinyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C19H20F3N3O3 |
|---|---|
Peso molecular |
395.4g/mol |
Nombre IUPAC |
methyl 3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-8-4-6-10-14(12)16(26)23-18(17(27)28-3,19(20,21)22)25-24-15-11-7-5-9-13(15)2/h4-11,24-25H,1-3H3,(H,23,26) |
Clave InChI |
LAMKNOLHQNYNFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B395967.png)
![METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B395968.png)
![Methyl 2-[(5-chloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395969.png)
![N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395970.png)

![4-chloro-N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395972.png)
![Methyl 4-ethyl-5-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(trifluoromethyl)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B395973.png)
![N-[1-[(3,5-dichloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B395974.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B395976.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B395978.png)
![N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide](/img/structure/B395980.png)
![N-[1-[(5-chloropyridin-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylbenzamide](/img/structure/B395983.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395986.png)
![4-(4-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B395988.png)
